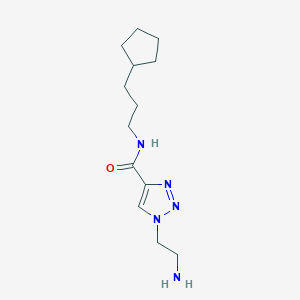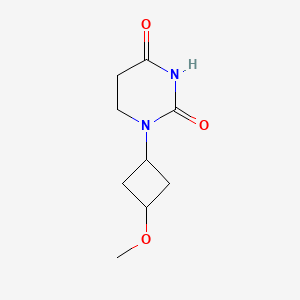
1-(2-aminoethyl)-N-(3-cyclopentylpropyl)triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-aminoethyl)-N-(3-cyclopentylpropyl)triazole-4-carboxamide is a chemical compound that has shown potential in scientific research applications. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments. In
Mechanism of Action
The mechanism of action of 1-(2-aminoethyl)-N-(3-cyclopentylpropyl)triazole-4-carboxamide is not fully understood. However, studies have shown that this compound can inhibit the activity of certain enzymes and proteins that are involved in inflammation and cancer cell growth. This compound has also been shown to increase the levels of certain neurotransmitters in the brain, which may contribute to its potential in treating neurological disorders.
Biochemical and Physiological Effects:
1-(2-aminoethyl)-N-(3-cyclopentylpropyl)triazole-4-carboxamide has been shown to have various biochemical and physiological effects. This compound can inhibit the production of pro-inflammatory cytokines in macrophages, which may contribute to its anti-inflammatory properties. Additionally, this compound can induce apoptosis in cancer cells and inhibit cancer cell growth. In the brain, this compound has been shown to increase the levels of certain neurotransmitters, which may contribute to its potential in treating neurological disorders.
Advantages and Limitations for Lab Experiments
1-(2-aminoethyl)-N-(3-cyclopentylpropyl)triazole-4-carboxamide has several advantages and limitations for lab experiments. One advantage is that this compound has shown potential in various scientific research applications, including anti-inflammatory, anti-cancer, and neurological disorder treatments. Additionally, this compound is relatively easy to synthesize using various methods. However, one limitation is that the mechanism of action of this compound is not fully understood, which may limit its potential applications. Additionally, more studies are needed to determine the safety and efficacy of this compound in humans.
Future Directions
There are several future directions for research on 1-(2-aminoethyl)-N-(3-cyclopentylpropyl)triazole-4-carboxamide. One direction is to further study the mechanism of action of this compound to better understand how it works and to identify potential targets for therapeutic interventions. Additionally, more studies are needed to determine the safety and efficacy of this compound in humans. Future research could also explore the potential of this compound in combination with other drugs or therapies for the treatment of various diseases. Finally, more studies are needed to determine the optimal dosage and administration of this compound for different applications.
Synthesis Methods
1-(2-aminoethyl)-N-(3-cyclopentylpropyl)triazole-4-carboxamide can be synthesized using various methods. One method involves the reaction of 3-cyclopentylpropylamine with 1H-1,2,3-triazole-4-carboxylic acid in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole). The resulting compound is then reacted with 2-bromoethylamine hydrobromide to obtain the final product.
Scientific Research Applications
1-(2-aminoethyl)-N-(3-cyclopentylpropyl)triazole-4-carboxamide has been studied for its potential in various scientific research applications. One study found that this compound has anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines in macrophages. Another study found that this compound can inhibit the growth of cancer cells and induce apoptosis in cancer cells. Additionally, this compound has been studied for its potential in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
1-(2-aminoethyl)-N-(3-cyclopentylpropyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N5O/c14-7-9-18-10-12(16-17-18)13(19)15-8-3-6-11-4-1-2-5-11/h10-11H,1-9,14H2,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLFZIEWLHWQAKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCCNC(=O)C2=CN(N=N2)CCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-aminoethyl)-N-(3-cyclopentylpropyl)triazole-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-ethoxycyclobutyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrazin-4-amine](/img/structure/B6633208.png)
![3-[1-[(3-Methoxycyclobutyl)carbamoyl]piperidin-2-yl]propanoic acid](/img/structure/B6633214.png)


![2-amino-N-[(1-ethylcyclopentyl)methyl]pyrimidine-5-sulfonamide](/img/structure/B6633231.png)
![8-[2-(4-Methylpyrazol-1-yl)ethylamino]-5,6,7,8-tetrahydronaphthalen-2-ol](/img/structure/B6633237.png)
![2,2-Dimethyl-3-[2-(4-methylpyrazol-1-yl)ethylamino]-3-oxopropanoic acid](/img/structure/B6633255.png)
![5-chloro-6-(ethylamino)-N-[2-(1,3-thiazol-2-yl)propan-2-yl]pyridine-3-carboxamide](/img/structure/B6633261.png)
![2-(3-aminophenyl)-N-[2-(oxan-2-yl)ethyl]acetamide](/img/structure/B6633268.png)
![N-[2-(oxan-2-yl)ethyl]-1,1-dioxothian-4-amine](/img/structure/B6633274.png)
![N-[(1-methylpyrrolidin-2-yl)methyl]pyrazin-2-amine](/img/structure/B6633281.png)
![2-(3-aminophenyl)-N-[(5-ethylthiophen-2-yl)methyl]acetamide](/img/structure/B6633291.png)
![2-Methyl-3-[[(3-methyloxetan-3-yl)methylamino]methyl]oxolan-3-ol](/img/structure/B6633294.png)
![6-[(3-Hydroxyoxolan-3-yl)methylamino]pyridazine-3-carboxylic acid](/img/structure/B6633300.png)